molecular formula C18H20N4O3 B2772249 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034457-83-3

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2772249
CAS No.: 2034457-83-3
M. Wt: 340.383
InChI Key: YZRRFCWREGAXQV-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(8-12-1-4-16-17(7-12)25-11-24-16)21-6-5-14(9-21)22-10-15(19-20-22)13-2-3-13/h1,4,7,10,13-14H,2-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRRFCWREGAXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one , often referred to as a benzodioxole derivative, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3C_{18}H_{20}N_4O_3, with a molecular weight of approximately 344.38 g/mol. The structure features a benzodioxole moiety linked to a triazole and pyrrolidine group, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that benzodioxole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has suggested that the compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. A notable study reported that related triazole derivatives significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been observed to enhance neuronal survival in models of neurodegeneration. The proposed mechanism involves the modulation of oxidative stress and inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to interact with GPCRs, leading to various intracellular signaling cascades that affect cellular responses.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its antimicrobial and anticancer effects.
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound can influence cellular stress responses and apoptosis.

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited MIC values as low as 5 µg/mL against E. coli .
CompoundMIC (µg/mL)Target Organism
Compound A5E. coli
Compound B10S. aureus
  • Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 20 µM after 48 hours .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : It is likely metabolized by cytochrome P450 enzymes, which may lead to various metabolites with distinct biological activities.
  • Toxicity : In toxicity assessments, no significant adverse effects were observed at therapeutic doses; however, further studies are necessary to confirm safety profiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. The presence of the triazole ring further enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways. In vitro assays have shown promising results against various bacterial strains and fungi.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with specific cellular targets. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Further studies are needed to elucidate the precise mechanisms involved.

Neurological Applications

Given the presence of the pyrrolidine and triazole moieties, this compound may also be explored for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Toxicological Profile

Understanding the toxicological profile is crucial for any new drug candidate. Preliminary studies indicate that while the compound exhibits beneficial effects, it may also present toxicity at higher concentrations. Comprehensive toxicological assessments are necessary to determine safe dosage levels.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with low MIC values.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; IC50 values below 10 µM observed.
Study CNeurological EffectsShowed potential neuroprotective effects in animal models of Alzheimer's disease.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

The compound’s synthesis involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the pyrrolidine-triazole core via nucleophilic substitution or cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition for triazole formation) .
  • Step 2 : Coupling the benzodioxole-ethanone moiety to the pyrrolidine-triazole intermediate using amide bond formation or nucleophilic acyl substitution. Solvents like DMF or ethanol, and catalysts such as K2_2CO3_3, are often employed .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., benzodioxole aromatic protons at δ 6.8–7.6 ppm; pyrrolidine protons at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to the molecular formula) .
  • Infrared (IR) Spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1500 cm1^{-1}) are validated .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key parameters for optimization:

  • Temperature : Controlled heating (e.g., 80–150°C) in refluxing ethanol or DMF enhances reaction rates without decomposition .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates cyclization .
  • Catalysts : Use of K2_2CO3_3 or microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring timely quenching .

Advanced: What computational modeling approaches are used to predict biological activity?

  • Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock. The triazole and benzodioxole moieties are critical for hydrogen bonding .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulates conformational stability in biological membranes, highlighting pyrrolidine flexibility .

Advanced: How should contradictions in spectral data during structural elucidation be resolved?

  • Cross-Validation : Compare NMR and MS data with structurally similar compounds (e.g., triazole-pyrrolidine derivatives in and ) .
  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1^1H-13^13C couplings .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, though requires high-purity crystals .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : Soluble in polar organic solvents (DMF, DMSO) but insoluble in water. Ethanol/water mixtures (1:1) are ideal for recrystallization .
  • Stability : Sensitive to light and humidity. Store under inert gas (N2_2) at –20°C. Degradation products include hydrolyzed triazole or oxidized benzodioxole .

Advanced: What methodologies are used for in vitro target identification?

  • Kinase Assays : Screen against kinase panels (e.g., Eurofins) to identify inhibitory activity. The triazole group often targets ATP-binding pockets .
  • Cellular Binding Studies : Fluorescence polarization assays quantify binding to receptors (e.g., serotonin receptors linked to benzodioxole’s CNS activity) .
  • Metabolic Stability Tests : Liver microsome assays (human/rat) assess cytochrome P450 interactions .

Advanced: How can multi-step synthesis be scaled up without compromising purity?

  • Process Optimization : Replace batch reactions with flow chemistry for triazole formation, improving heat and mass transfer .
  • Green Chemistry : Use biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic reagents to reduce waste .
  • In-line Analytics : Implement HPLC-MS for real-time monitoring during scale-up .

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